Davunetide acetate
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Overview
Description
Davunetide (acetate) is a neuroprotective peptide derived from activity-dependent neuroprotective protein. It is the acetate salt of an eight amino acid peptide sequence (Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln) and has shown potential in promoting microtubule stability and reducing tau phosphorylation . This compound has been investigated for its therapeutic potential in treating neurodegenerative diseases such as progressive supranuclear palsy, Alzheimer’s disease, and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Davunetide (acetate) is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of davunetide (acetate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity peptide suitable for clinical use .
Chemical Reactions Analysis
Types of Reactions: Davunetide (acetate) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions:
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., N,N’-diisopropylcarbodiimide), and solid-phase resin.
Cleavage and Deprotection: Trifluoroacetic acid, scavengers (e.g., water, triisopropylsilane), and solvents (e.g., dichloromethane)
Major Products Formed: The primary product formed is the fully synthesized and deprotected peptide, davunetide (acetate) .
Scientific Research Applications
Davunetide (acetate) has been extensively studied for its neuroprotective properties. It has shown promise in:
Chemistry: Used as a model peptide for studying peptide synthesis and stability
Biology: Investigated for its role in promoting microtubule stability and reducing tau phosphorylation
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as progressive supranuclear palsy, Alzheimer’s disease, and schizophrenia
Industry: Utilized in the development of neuroprotective drugs and as a research tool in neuroscience
Mechanism of Action
Davunetide (acetate) interacts with microtubules, preventing the formation of neurofibrillary tangles and protecting the microtubule network from degeneration . It also repairs the microtubule network if the brain cell death process has already begun . This restoration of the microtubule network is believed to improve cognitive performance in treated animals compared to untreated groups .
Comparison with Similar Compounds
NAP Alpha-Aminoisobutyric Acid (IsoNAP): A derivative of davunetide designed to enhance β-sheet breaker characteristics and reduce protein misfolding.
Other NAP Mimetics: Various analogs of davunetide that have been explored for their neuroprotective properties.
Uniqueness: Davunetide (acetate) is unique in its ability to stabilize microtubules and reduce tau phosphorylation, making it a promising candidate for the treatment of neurodegenerative diseases . Its intranasal administration route also offers a non-invasive method of delivery, enhancing its therapeutic potential .
Properties
Molecular Formula |
C38H64N10O14 |
---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N10O12.C2H4O2/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49;1-2(3)4/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58);1H3,(H,3,4)/t18-,19-,20-,21-,22-,23-,24-,27-,28-;/m0./s1 |
InChI Key |
FKFJZZGKZSKPFE-XVHDDEJMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N.CC(=O)O |
Origin of Product |
United States |
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